NCCC1=CC(OC)=C(O)C(OC)=C1.Cl
. The InChI representation is InChI=1S/C10H15NO3.ClH/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12;/h5-6,12H,3-4,11H2,1-2H3;1H
.
3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 233.69 g/mol. This compound is characterized by a phenethylamine core, which is common to various biologically active substances, including neurotransmitters like dopamine and norepinephrine. The unique presence of two methoxy groups and a hydroxy group on the aromatic ring may influence its biological activity and pharmacological properties. It is primarily utilized in research, particularly in proteomics, but is not intended for diagnostic or therapeutic applications in humans .
3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride is classified under phenethylamines, which are a group of compounds that include many psychoactive substances. The compound is sourced from various chemical suppliers for research purposes, with its structure allowing for potential modifications that can lead to derivatives with altered properties .
The synthesis of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride typically involves multi-step processes that allow for the selective introduction of functional groups while preserving the integrity of the phenethylamine structure. Common methods include:
The molecular structure of 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride can be represented as follows:
3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride can undergo various chemical reactions typical for phenolic compounds. These include:
These reactions are significant for modifying the compound for specific research applications or synthesizing new derivatives.
While specific mechanisms of action for 3,5-dimethoxy-4-hydroxyphenethylamine hydrochloride are not extensively documented, it may interact with neurotransmitter systems due to its structural similarity to other phenethylamines. Potential processes include:
Further studies would be necessary to elucidate these mechanisms in detail.
3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride is primarily used in scientific research settings. Its applications include:
The compound's unique structural features make it valuable for exploring new pharmacological pathways and developing novel therapeutic agents .
3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride (commonly termed 4-O-desmethylmescaline or 3,5-dimethoxytyramine) represents a structurally simplified analog of mescaline (3,4,5-trimethoxyphenethylamine), the principal psychoactive alkaloid in peyote (Lophophora williamsii) and San Pedro cacti. First identified during early 20th-century investigations into mescaline’s metabolic fate, this compound emerged as a chemical bridge between endogenous neurotransmitters and plant-derived psychedelics. Its core structure – a phenethylamine backbone with oxygenated substitutions at the 3,5-methoxy and 4-hydroxy positions – mirrors catecholamine neurotransmitters like dopamine while retaining the 3,5-dimethoxy pattern critical for serotonergic activity in psychedelic phenethylamines [1] [3].
Alexander Shulgin’s foundational work in PiHKAL highlighted 4-O-desmethylmescaline as a naturally occurring trace alkaloid in Lophophora, Trichocereus, and Acacia species, though its human psychoactivity remained enigmatic [1]. Unlike its parent compound mescaline, which was isolated in 1896 and synthesized in 1919, this demethylated analog received limited attention until the mid-20th century when researchers began systematically modifying mescaline’s methoxy groups to probe structure-activity relationships. The removal of the 4-position methyl group generated a polar phenolic compound, altering its blood-brain barrier penetration and receptor binding kinetics relative to mescaline [5] [8]. Commercial availability as a research chemical (CAS 2176-14-9) through suppliers like Sigma-Aldrich and Santa Cruz Biotechnology enabled modern pharmacological studies, positioning it as a tool compound for dissecting psychedelic pharmacodynamics [7] [8].
Year | Event | Significance |
---|---|---|
1896 | Mescaline isolation (Heffter) | Identified parent compound in peyote |
1954 | Synthesis of 4-substituted mescaline analogs (Benington et al.) | Early structure-activity exploration |
1977 | Scalines receptor profiling (Nichols et al.) | Demonstrated role of 4-position modifications |
1991 | Documentation in PiHKAL (Shulgin) | Cataloged natural occurrence and analog chemistry |
2020s | Commercial research availability | Enabled modern neuropharmacology studies |
3,5-Dimethoxy-4-hydroxyphenethylamine is primarily recognized as a minor hepatic metabolite of mescaline, formed via cytochrome P450-mediated O-demethylation at the 4-position. While the primary metabolic pathway involves oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA), approximately 5% of mescaline undergoes phase I metabolism to yield this phenolic derivative [1] [2] [4]. In vitro studies using human liver microsomes confirm this demethylation pathway, though the specific CYP isoforms involved remain uncharacterized. Its detection in urine following mescaline administration underscores its relevance to the compound’s overall pharmacokinetic profile [2] [4].
Pharmacologically, this metabolite exhibits a divergent receptor interaction profile compared to mescaline. Binding assays reveal weak to moderate affinity for human 5-HT₂A receptors (Kᵢ ~550-12,000 nM), substantially lower than mescaline (Kᵢ ~6,000 nM for 5-HT₂A) [5] [8]. However, it demonstrates unexpected selectivity patterns:
Target | Mescaline | 4-O-Desmethylmescaline | Significance |
---|---|---|---|
5-HT₂A | ~6,000 | 550-12,000 | Lower psychedelic potential |
5-HT₂C | >10,000 | Higher than 5-HT₂A | Possible mood/anorexia effects |
α₁A Adrenoceptor | Not reported | Moderate | Sympathomimetic effects |
D₂ Dopamine | Weak | Negligible | Reduced stimulant properties |
Notably, animal models indicate divergent bioactivity: While mescaline induces classic serotonergic psychedelic effects (sensory distortion, head-twitch response), 4-O-desmethylmescaline produces catatonia and hypokinetic rigidity in cats at high doses [1]. Winter-Flataker rope-climbing tests in rats showed complete absence of mescaline-like behavioral effects, suggesting it lacks hallucinogenic potency in this model [1] [6]. This may reflect poor brain penetration due to its phenolic structure or preferential activation of non-hallucinogenic receptor subtypes. Emerging evidence suggests it may serve as a biosynthetic precursor for mescaline in cacti, implying evolutionary conservation of this pathway [1] [3].
Recent in silico and in vitro studies propose novel mechanisms beyond receptor binding. As a primary amine phenethylamine, it may undergo transglutaminase-2-mediated transamidation ("phenethylaminylation") onto glutamine residues of target proteins, analogous to serotonin’s serotonylation of histones. This could induce long-term changes in protein function and gene expression relevant to neuroplasticity [6]. However, direct evidence for this mechanism remains preliminary.
Molecular Structure Visualization
Chemical Structure: OCH₃ | HO - C - CH₂ - CH₂ - NH₂·HCl | OCH₃ Key Features: - Phenethylamine backbone - 3,5-Dimethoxy substitutions (lipophilic) - 4-Hydroxy group (polar, ionizable) - Hydrochloride salt (enhanced solubility)
The paradoxical bioactivity of this metabolite—its retention of receptor interactions yet loss of hallucinogenic efficacy—highlights the critical role of the 4-methoxy group in mescaline’s psychedelic pharmacology. Future research directions include clarifying its potential allosteric effects at serotonin receptors, examining its interaction with trace amine-associated receptors (TAAR1), and exploring functional consequences of putative protein modifications in glial and neuronal cells [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7